![molecular formula C30H19OPS B12875183 (S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine](/img/structure/B12875183.png)
(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine is a complex organophosphorus compound that features a unique combination of furan, thiophene, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Dibenzo[b,d]furan and Dibenzo[b,d]thiophene Precursors: These precursors can be synthesized through cyclization reactions involving appropriate starting materials such as halogenated phenols and thiophenols.
Phosphine Introduction: The phosphine group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, using a suitable phosphine ligand and base.
Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene).
Major Products
Oxidation: Phosphine oxides.
Substitution: Nitro or halogenated derivatives.
Coupling Reactions: Various biaryl or diaryl derivatives.
Applications De Recherche Scientifique
(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of catalytic reactions.
Medicine: Investigated for its potential use in developing new pharmaceuticals with unique mechanisms of action.
Industry: Utilized in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of (S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine depends on its application:
Catalysis: Acts as a ligand, coordinating with transition metals to form active catalytic complexes that facilitate various organic transformations.
Biological Activity: Interacts with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand commonly used in catalysis.
Dibenzo[b,d]furan: A structural analog without the phosphine group.
Dibenzo[b,d]thiophene: Another structural analog lacking the phosphine group.
Uniqueness
(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine is unique due to its combination of furan, thiophene, and phosphine functionalities, which confer distinct electronic and steric properties. This makes it a versatile ligand in catalysis and a valuable scaffold in medicinal chemistry.
Propriétés
Formule moléculaire |
C30H19OPS |
|---|---|
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
(S)-dibenzofuran-4-yl-dibenzothiophen-3-yl-phenylphosphane |
InChI |
InChI=1S/C30H19OPS/c1-2-9-20(10-3-1)32(21-17-18-24-23-12-5-7-16-28(23)33-29(24)19-21)27-15-8-13-25-22-11-4-6-14-26(22)31-30(25)27/h1-19H/t32-/m0/s1 |
Clé InChI |
MRVCLPVNOYBWLQ-YTTGMZPUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[P@@](C2=CC3=C(C=C2)C4=CC=CC=C4S3)C5=CC=CC6=C5OC7=CC=CC=C67 |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC3=C(C=C2)C4=CC=CC=C4S3)C5=CC=CC6=C5OC7=CC=CC=C67 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


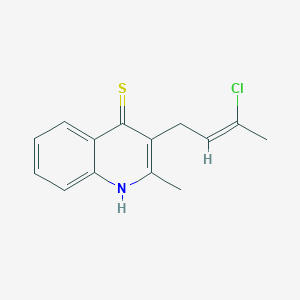
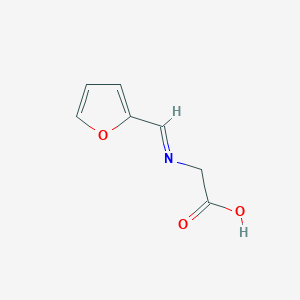


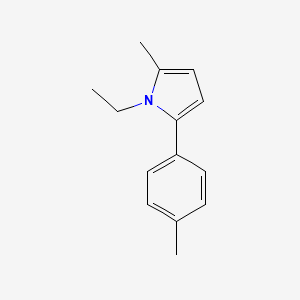
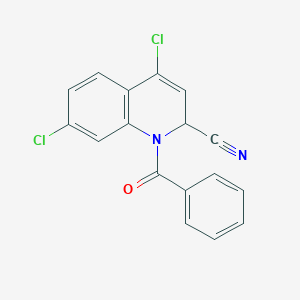
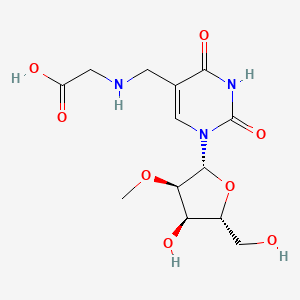

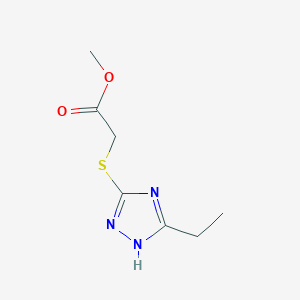

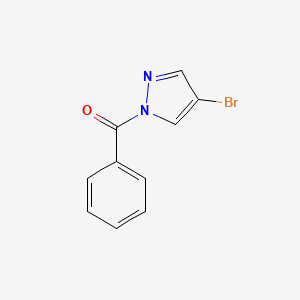
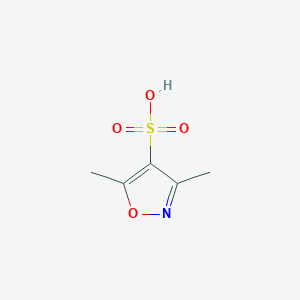
![2-(Bromomethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875167.png)

